molecular formula C13H9BrO2 B7967763 5-(3-Bromophenyl)benzo[d][1,3]dioxole

5-(3-Bromophenyl)benzo[d][1,3]dioxole

Cat. No.: B7967763
M. Wt: 277.11 g/mol
InChI Key: CKMUWTDUPGLWAC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)benzo[d][1,3]dioxole: is an organic compound that features a bromophenyl group attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)benzo[d][1,3]dioxole typically involves the reaction of 3-bromophenylboronic acid with benzo[d][1,3]dioxole-5-carbaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the benzo[d][1,3]dioxole moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    5-Phenylbenzo[d][1,3]dioxole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)benzo[d][1,3]dioxole: The bromine atom is positioned differently, which can affect its chemical properties and interactions.

    5-(3-Chlorophenyl)benzo[d][1,3]dioxole:

Uniqueness: 5-(3-Bromophenyl)benzo[d][1,3]dioxole is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUWTDUPGLWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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